4-Ethynyl-3-methoxybenzaldehyde
Description
4-Ethynyl-3-methoxybenzaldehyde (C₁₀H₈O₂, MW 160.17 g/mol) is a substituted benzaldehyde derivative featuring an ethynyl group at the 4-position and a methoxy group at the 3-position of the aromatic ring. The methoxy group at the 3-position enhances electron density in the aromatic system, influencing regioselectivity in further synthetic modifications.
Properties
CAS No. |
190786-13-1 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-ethynyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-3-9-5-4-8(7-11)6-10(9)12-2/h1,4-7H,2H3 |
InChI Key |
AMBBYARRGQRQOW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)C#C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C#C |
Synonyms |
Benzaldehyde, 4-ethynyl-3-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The following table summarizes key structural and crystallographic differences between 4-Ethynyl-3-methoxybenzaldehyde and its analogs:
Research Findings and Limitations
- Crystallographic Trends : Ethoxy and hexyloxy derivatives exhibit planar aromatic cores but differ in packing due to substituent size. Weak C–H⋯O interactions dominate in ethoxy analogs, while hexyloxy derivatives show disrupted packing .
- Synthetic Utility : Ethoxy and methoxy derivatives are key intermediates for bioactive heterocycles (e.g., flavones), whereas ethynyl derivatives may expand into click chemistry applications .
- Data Gaps: Direct studies on 4-Ethynyl-3-methoxybenzaldehyde are absent in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
